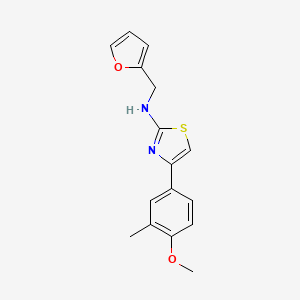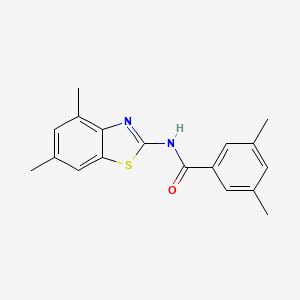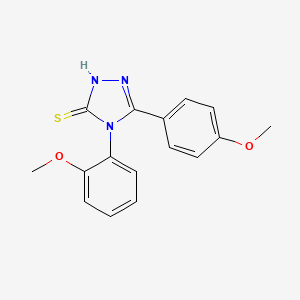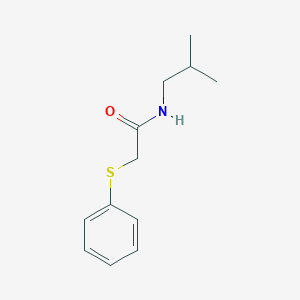![molecular formula C15H18N4O2 B5826660 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE](/img/structure/B5826660.png)
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core structure, which is modified with a methyl group and a piperazino carbonyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE typically involves multiple steps, including condensation reactions, Mannich reactions, and cyclocondensation processes. These methods often utilize secondary amines, formaldehyde, acrylonitrile, and other reagents to introduce desired functional groups or structural changes. The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, and chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the carbonyl group and the piperazino moiety.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions may involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE has a wide range of scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals . Additionally, this compound has industrial applications in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. The piperazino moiety in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The carbonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE can be compared with other similar compounds, such as quinoline-2,4-dione derivatives and other phthalazinone derivatives . These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of the methyl group and the piperazino carbonyl group in this compound distinguishes it from other related compounds and contributes to its specific properties and applications .
List of Similar Compounds:Propiedades
IUPAC Name |
2-methyl-4-(4-methylpiperazine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-17-7-9-19(10-8-17)15(21)13-11-5-3-4-6-12(11)14(20)18(2)16-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIXTOGFCYYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B5826593.png)
![3-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5826595.png)
![METHYL 2-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5826605.png)




![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5826644.png)
![4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline](/img/structure/B5826651.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine](/img/structure/B5826668.png)
![4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B5826685.png)
![3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5826690.png)

